1,4-Butane sultone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 71999. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkanes - Alkanesulfonic Acids - Alkanesulfonates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

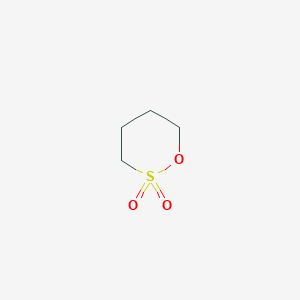

Structure

3D Structure

Properties

IUPAC Name |

oxathiane 2,2-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3S/c5-8(6)4-2-1-3-7-8/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHYFEEDKONKGEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCS(=O)(=O)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4061836 | |

| Record name | 1,4-Butane sultone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear faintly brownish-yellow liquid; [MSDSonline] | |

| Record name | 1,2-Oxathiane, 2,2-dioxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Butane sultone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7282 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1633-83-6 | |

| Record name | Butane sultone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1633-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Butane sultone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001633836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-BUTANE SULTONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71999 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Oxathiane, 2,2-dioxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Butane sultone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1(4)-butanesultone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.135 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-BUTANESULTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4E0C1CLI2C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,4-BUTANE SULTONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5846 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1,4-Butane Sultone: Mechanisms and Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis mechanisms and pathways for 1,4-butane sultone, a key intermediate in the synthesis of various pharmaceuticals, specialty chemicals, and materials. The document details several synthetic routes, providing in-depth experimental protocols, quantitative data for comparison, and mechanistic insights.

Introduction

This compound (1,2-oxathiane-2,2-dioxide) is a cyclic sulfonic acid ester, classified as a δ-sultone.[1] Its utility as a potent sulfo-alkylating agent makes it a valuable reagent for introducing the sulfobutyl group into molecules, thereby enhancing their water solubility. This property is particularly crucial in drug development for improving the pharmacokinetic profiles of poorly soluble active pharmaceutical ingredients. This guide explores the most common and effective methods for its synthesis.

Synthesis Pathways

The synthesis of this compound can be achieved through several pathways, primarily involving the formation and subsequent cyclization of 4-hydroxybutanesulfonic acid or its derivatives. The choice of starting material often dictates the specific reaction conditions and overall efficiency of the synthesis.

Synthesis from 4-Chlorobutan-1-ol

A prevalent and efficient method for synthesizing this compound begins with 4-chlorobutan-1-ol. This pathway involves a two-step process: the initial sulfonation of the haloalcohol, followed by the acid-catalyzed cyclization of the resulting 4-hydroxybutanesulfonic acid.

Experimental Protocol:

-

Step 1: Sulfonation of 4-Chlorobutan-1-ol

-

In a reaction vessel equipped with a reflux condenser and a stirrer, a solution of sodium sulfite in an alcohol solvent (such as methanol, ethanol, or isopropanol) is prepared.[2]

-

4-Chlorobutan-1-ol is added to the solution, with a molar ratio of 4-chlorobutan-1-ol to sodium sulfite typically ranging from 1:1 to 1:1.5.[2]

-

The mixture is heated to reflux and maintained for 4 to 8 hours with vigorous stirring.[2]

-

After the reaction is complete, the alcohol solvent is removed by concentration under reduced pressure.

-

-

Step 2: Acidification and Cyclization

-

The resulting mixture is acidified with a strong acid, such as hydrochloric acid.[2]

-

The acidified mixture is then heated and concentrated until it becomes viscous.[2]

-

An alcohol solvent is added to precipitate sodium chloride, which is then removed by filtration.[2]

-

The filtrate, containing 4-hydroxybutanesulfonic acid, is concentrated to remove the alcohol solvent.[2]

-

The crude 4-hydroxybutanesulfonic acid is then subjected to continuous flash dehydration at a temperature of 130-165°C and a vacuum of 1-8 mmHg to yield technical grade this compound.[2]

-

High-purity this compound can be obtained by subsequent vacuum distillation.[2]

-

Synthesis from 3-Buten-1-ol

An alternative route utilizes the free-radical addition of a sulfonating agent across the double bond of 3-buten-1-ol. This method also proceeds through the formation of a hydroxybutanesulfonate intermediate.

Experimental Protocol:

-

Step 1: Sulfonation of 3-Buten-1-ol

-

Two separate solutions are prepared: Solution A containing 3-buten-1-ol, an initiator (e.g., hydrogen peroxide), and water; and Solution B containing a sulfonating agent (e.g., sodium bisulfite or sodium sulfite) and water.[3][4]

-

In a reaction flask, an initial charge of sodium sulfite in water is placed.[3]

-

Solutions A and B are simultaneously added dropwise to the reaction flask while maintaining the temperature at 35-45°C and the pH between 6.5 and 7.5.[3][4]

-

After the addition is complete, the reaction mixture is stirred for an additional 1.5-2.5 hours to ensure complete conversion to sodium 4-hydroxybutanesulfonate.[4]

-

-

Step 2: Acidification and Lactonization

-

The reaction mixture containing sodium 4-hydroxybutanesulfonate is acidified.

-

The resulting 4-hydroxybutanesulfonic acid is then cyclized to this compound. This can be achieved through azeotropic dehydration with a solvent like toluene or by high vacuum dehydration.[4]

-

The crude product is then refined, which may include treatment with a base to remove acidic impurities and decolorization with activated carbon, followed by distillation to obtain the final high-purity product.[4]

-

Synthesis from Dihaloalkanes and Ethers

Other notable synthetic routes start from 1,4-dihalogenated butanes or 4,4'-dichlorodibutyl ether. These methods also rely on sulfonation followed by cyclization.

-

From 1,4-Dichlorobutane: The sodium salt of 4-chlorobutane-1-sulfonic acid is first prepared by reacting 1,4-dichlorobutane with sodium sulfite. This intermediate is then cyclized to this compound by heating at high temperatures (180-250°C).[1]

-

From 4,4'-Dichlorodibutyl Ether: This lab-scale synthesis begins with the reaction of 4,4'-dichlorodibutyl ether with sodium sulfite to form the corresponding 4,4'-butanedisulfonic disodium salt.[1][5] This salt is then converted to the disulfonic acid using an acidic ion exchanger. Subsequent heating under reduced pressure eliminates water to form two molecules of this compound.[1][5]

Mechanistic Insights: The Cyclization of 4-Hydroxybutanesulfonic Acid

The key step in many of the synthetic pathways to this compound is the intramolecular cyclization of 4-hydroxybutanesulfonic acid. This reaction is typically acid-catalyzed and proceeds via a nucleophilic attack of the terminal hydroxyl group on the electrophilic sulfur atom of the sulfonic acid moiety.

The reaction is initiated by the protonation of one of the oxygen atoms of the sulfonic acid group, which increases the electrophilicity of the sulfur atom. The terminal hydroxyl group then acts as a nucleophile, attacking the sulfur atom and leading to the formation of a cyclic intermediate. The elimination of a water molecule and subsequent deprotonation yield the stable six-membered ring of this compound.

Quantitative Data Summary

The following table summarizes key quantitative data for the different synthesis pathways of this compound, allowing for a comparative analysis of their efficiencies.

| Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Purity (%) | Reference(s) |

| 4-Chlorobutan-1-ol | Na2SO3, HCl | Reflux (4-8h), then 130-165°C (vacuum) | Up to 95 (sulfonation) | High | [2] |

| 4-Chlorobutyl acetate | Na2SO3, HCl | Reflux (4-6h), then 110°C (vacuum) | 92 | 99.8 | [5] |

| 3-Buten-1-ol | NaHSO3/Na2SO3, H2O2 | 35-45°C, then dehydration | 82.5 | 99.95 | [3] |

| 4,4'-Dichlorodibutyl ether | Na2SO3, acidic ion-exchanger | Reflux, then heat under reduced pressure | 72-80 | - | [1][5] |

| 1,4-Dichlorobutane | Na2SO3 | Heating at 180-250°C | - | - | [1] |

Product Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

-

Appearance: Clear, colorless to yellowish liquid.[6]

-

Molar Mass: 136.17 g/mol [1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Spectral data is available and can be used to confirm the structure.[6]

-

¹³C NMR: Can be used for structural elucidation.

-

-

Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands for the S=O stretching vibrations of the sultone ring.[6]

Conclusion

The synthesis of this compound can be accomplished through several viable pathways, with the choice of method often depending on the availability and cost of starting materials, as well as desired scale and purity. The routes starting from 4-chlorobutan-1-ol and 3-buten-1-ol offer high yields and produce a high-purity product. A thorough understanding of the reaction mechanisms, particularly the acid-catalyzed intramolecular cyclization, is essential for optimizing reaction conditions and maximizing the efficiency of the synthesis. This guide provides the necessary foundational knowledge for researchers and professionals working with this important chemical intermediate.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. CN109293625B - Synthesis method of high-purity 1, 4-butane sultone - Google Patents [patents.google.com]

- 3. This compound and synthesis process thereof - Eureka | Patsnap [eureka.patsnap.com]

- 4. CN106397392A - this compound and synthesis process thereof - Google Patents [patents.google.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. This compound | C4H8O3S | CID 15411 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profile of 1,4-Butane Sultone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 1,4-butane sultone (CAS No. 1633-83-6), a versatile reagent in organic synthesis. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a clear, tabulated format, accompanied by detailed experimental protocols. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound[1]

| Assignment | Chemical Shift (δ) in ppm |

| A | 4.551 |

| B | 3.169 |

| C | 2.249 |

| D | 1.868 |

Solvent: CDCl₃, Frequency: 400 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound[1][2]

| Assignment | Chemical Shift (δ) in ppm |

| 1 | 74.28 |

| 2 | 48.31 |

| 3 | 23.52 |

| 4 | 22.85 |

Solvent: CDCl₃[1]

Table 3: Infrared (IR) Spectroscopy Peak List for this compound

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~2950 | Medium-Strong | C-H Stretch (alkane) |

| ~1350 & ~1175 | Strong | S=O Asymmetric & Symmetric Stretch (sulfonate) |

| ~1050 | Strong | C-O Stretch (ester) |

Note: The exact peak positions can vary slightly depending on the sampling method.

Table 4: Mass Spectrometry (MS) Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 136 | Moderate | [M]⁺ (Molecular Ion) |

| 92 | High | [M - C₂H₄O]⁺ |

| 42 | 99.99 | [C₃H₆]⁺ (Base Peak)[2] |

| 41 | 46.97 | [C₃H₅]⁺ |

Ionization Method: Electron Impact (EI)[2]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may need to be optimized.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound (5-25 mg for ¹H, 20-50 mg for ¹³C)[3]

-

Deuterated chloroform (CDCl₃)

-

NMR tube (5 mm diameter)

-

Pasteur pipette

-

Small vial

-

Vortex mixer or sonicator

Procedure:

-

Sample Preparation: Accurately weigh the required amount of this compound and transfer it to a clean, dry vial.[3]

-

Add approximately 0.6-0.7 mL of CDCl₃ to the vial.[3]

-

Gently vortex or sonicate the mixture to ensure the sample is fully dissolved.[3]

-

Using a Pasteur pipette, transfer the solution into a clean NMR tube. The liquid level should be about 4-5 cm.

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H spectrum.

-

If required, acquire the ¹³C spectrum. This will typically require a longer acquisition time due to the lower natural abundance and sensitivity of the ¹³C nucleus.[4]

-

Infrared (IR) Spectroscopy

Objective: To obtain an IR spectrum of this compound.

Materials:

-

This compound (liquid)

-

FTIR spectrometer

-

Salt plates (e.g., KBr) or an ATR accessory

-

Pipette

Procedure (Liquid Film Method):

-

Ensure the salt plates are clean and dry.

-

Place one to two drops of liquid this compound onto one salt plate.

-

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film.

-

Place the sandwiched plates into the sample holder of the FTIR spectrometer.

-

Acquire the spectrum.

-

After analysis, clean the salt plates thoroughly with a suitable solvent (e.g., acetone) and return them to a desiccator.

Mass Spectrometry (MS)

Objective: To obtain a mass spectrum of this compound.

Materials:

-

This compound

-

Mass spectrometer (e.g., with an Electron Impact source)

-

Suitable solvent for sample introduction (if necessary)

Procedure (Electron Impact Ionization):

-

Introduce a small amount of the this compound sample into the ion source of the mass spectrometer. This can be done via direct infusion or through a gas chromatograph (GC-MS).

-

In the ion source, the sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.[5][6]

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.[6][7]

-

The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualization of the Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound such as this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

- 1. This compound(1633-83-6) 1H NMR spectrum [chemicalbook.com]

- 2. This compound | C4H8O3S | CID 15411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 4. NMR Sample Preparation [nmr.chem.umn.edu]

- 5. Mass Spectrometry [www2.chemistry.msu.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

An In-depth Technical Guide to 1,4-Butane Sultone (CAS: 1633-83-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Butane sultone (CAS Registry Number: 1633-83-6), systematically named 1,2λ⁶-Oxathiane-2,2-dione, is a cyclic sulfonic acid ester. It serves as a crucial intermediate in organic synthesis, primarily as a sulfo-alkylating agent.[1] This guide provides a comprehensive overview of its chemical and physical properties, synthesis methodologies, key applications in research and drug development, and essential safety and toxicity information.

Chemical and Physical Properties

This compound is a viscous, clear, colorless to pale yellow, and odorless liquid at room temperature.[1][2][3] Below its melting point, it crystallizes into large plates.[1][4] It is soluble in many organic solvents but reacts with water and alcohols upon heating.[1][2][4]

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₈O₃S | [2][3] |

| Molar Mass | 136.17 g/mol | [1][5] |

| Melting Point | 12-15 °C | [3][6] |

| Boiling Point | >165 °C at 25 mmHg 134-136 °C at 0.53 kPa 299.9 °C at 760 mmHg | [6][7] |

| Density | 1.331 g/mL at 25 °C | [3][6] |

| Refractive Index (n20/D) | 1.464 | [3] |

| Water Solubility | 54 g/L at 20 °C (decomposes) | [8][9] |

| Flash Point | 135.2 °C (275.4 °F) | [8] |

| Vapor Pressure | 0.00206 mmHg at 25°C | [8] |

Synthesis of this compound

Several synthetic routes to this compound have been developed. The key step in many of these processes is the cyclization of 4-hydroxybutanesulfonic acid or its salt.

Synthesis from 4-Chlorobutanol

A common laboratory and industrial-scale synthesis involves the sulfonation of 4-chlorobutanol followed by cyclization.

Experimental Protocol:

-

Sulfonation: 4-chlorobutanol is reacted with a sodium sulfite solution in an alcohol solvent (e.g., methanol, ethanol, or isopropanol). The molar ratio of 4-chlorobutanol to sodium sulfite is typically 1:1 to 1:1.5. The mixture is heated to reflux with vigorous stirring for 4-8 hours.[10]

-

Isolation of 4-Hydroxybutanesulfonic Acid: After the reaction, the alcohol solvent is removed by concentration. The resulting solution is acidified with hydrochloric acid and further concentrated until it becomes viscous. An alcohol solvent is then added to precipitate sodium chloride, which is removed by filtration. The filtrate is concentrated to yield 4-hydroxybutanesulfonic acid.[10]

-

Cyclization (Dehydration): The 4-hydroxybutanesulfonic acid is subjected to continuous flash dehydration at a reduced pressure (1-8 mmHg) and elevated temperature (130-165 °C) to yield technical grade this compound.[10]

-

Purification: The crude product can be further purified by vacuum distillation. An azeotrope can be added, and the mixture is first distilled at atmospheric pressure to remove the azeotrope. Subsequent vacuum fractionation at 2-4 mmHg, collecting the fraction at 120-121 °C, yields high-purity this compound.[10]

Caption: Workflow for the synthesis of this compound.

Synthesis from 3-Buten-1-ol

An alternative synthesis starts from 3-buten-1-ol, which undergoes sulfonation followed by cyclization.

Experimental Protocol:

-

Preparation of Reagents: Prepare solution A by mixing 3-buten-1-ol (1 mol), an initiator such as hydrogen peroxide (0.22 mol), and water. Prepare solution B by dissolving sodium bisulfite (1.1 mol) in water.[11]

-

Sulfonation: In a reaction vessel containing sodium sulfite (0.22 mol) in water, simultaneously add solutions A and B dropwise at 40 °C. Maintain the pH between 6.5 and 7.5 by adding aqueous sodium sulfite if necessary. After the addition is complete, maintain the temperature for 2 hours.[11]

-

Esterification: Concentrate the reaction mixture by rotary evaporation until viscous. Add concentrated sulfuric acid (1 mol) and perform a microwave-assisted esterification (e.g., 110W, 2450Hz, 110°C for 10 minutes).[11]

-

Work-up and Purification: After the reaction, cool the mixture to precipitate salt, which is then filtered off. The filtrate is the crude this compound. The crude product can be purified by washing with a base (e.g., calcium oxide or sodium hydroxide solution) to remove acid, followed by decolorization with activated carbon and vacuum distillation.[11]

Applications in Research and Drug Development

This compound is a versatile reagent, primarily used to introduce the sulfobutyl group (- (CH₂)₄-SO₃⁻) into molecules containing nucleophilic functional groups like hydroxyl or amino groups.[1] This modification significantly enhances the aqueous solubility of hydrophobic compounds.

Solubilization of Drug Molecules

A prominent application is the derivatization of β-cyclodextrin to produce Sulfobutyl Ether-β-Cyclodextrin (SBECD).[1] SBECD is an effective solubilizing excipient for poorly water-soluble drugs, forming inclusion complexes that improve drug stability and bioavailability.[1] The reaction involves treating β-cyclodextrin with this compound in a sodium hydroxide solution.[1] This modification increases the water solubility of β-cyclodextrin from approximately 18.5 g/L to over 900 g/L at 25 °C.[1]

Caption: Sulfobutylation using this compound to enhance solubility.

Other Applications

-

Surfactants: Used in the synthesis of anionic Gemini surfactants.[3]

-

Dyes: Sulfobutylation of cyanine dyes produces water-soluble compounds that can be used as pH-sensitive fluorescence markers for protein labeling.[1]

-

Ionic Liquids: Reacts with tertiary amines to form zwitterions, which can be converted into acidic ionic liquids, serving as recyclable catalysts.[1]

-

Lithium-Ion Batteries: Employed as an electrolyte additive to improve the cycle life of secondary lithium-ion batteries.[3][12]

-

Electroplating: Used as a solubilizer for brighteners in acid zinc baths.[3]

Safety and Toxicity

This compound is classified as a hazardous substance and must be handled with appropriate safety precautions.

GHS Hazard Classification

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[5][13][14]

-

Skin Irritation (Category 2): Causes skin irritation.[5][13][14]

-

Eye Irritation (Category 2): Causes serious eye irritation.[5][13][14]

-

Skin Sensitization (Category 1): May cause an allergic skin reaction.[13]

-

Carcinogenicity (Category 2): Suspected of causing cancer.[13][14]

-

Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[13]

Toxicity Data

| Test Type | Species | Route | Value | Reference(s) |

| LD50 | Rat | Oral | 500 mg/kg | [8][14] |

| LD50 | Mouse | Intraperitoneal | 138 mg/kg | [8] |

Handling and Storage:

-

Handle in a well-ventilated area, wearing appropriate personal protective equipment (gloves, eye protection, protective clothing).[13][15]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[13]

-

Store in a cool, dry, and well-ventilated place, away from incompatible materials.[15] Keep the container tightly closed.[13] Store below +30°C.[6][14]

Spectroscopic Data

Spectroscopic data for this compound is available through various chemical databases.

-

¹H NMR: Spectra are available and can be found in databases like ChemicalBook and PubChem.[5][16]

-

¹³C NMR: Data is available in spectral databases.[16]

-

Infrared (IR) Spectroscopy: IR spectra are available in databases like the Aldrich Library of Infrared Spectra.[5]

-

Mass Spectrometry (MS): GC-MS data can be found in resources such as the NIST Mass Spectrometry Data Center.[5]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in enhancing the solubility of molecules, a critical aspect of drug development and materials science. Its synthesis is well-established, though it requires careful handling due to its associated health hazards. Researchers and professionals utilizing this compound should adhere to strict safety protocols while leveraging its powerful properties for chemical modification and synthesis.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. CAS 1633-83-6: this compound | CymitQuimica [cymitquimica.com]

- 3. 1 4-Butane Sultone Latest Price, 1 4-Butane Sultone Manufacturer,Exporter [wuhanbrightchemical.com]

- 4. This compound:Preparation,Toxicity_Chemicalbook [chemicalbook.com]

- 5. This compound | C4H8O3S | CID 15411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemwhat.com [chemwhat.com]

- 7. This compound and synthesis process thereof - Eureka | Patsnap [eureka.patsnap.com]

- 8. 1633-83-6 [chembk.com]

- 9. parchem.com [parchem.com]

- 10. CN109293625B - Synthesis method of high-purity 1, 4-butane sultone - Google Patents [patents.google.com]

- 11. Synthesis process of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 12. glorywh.com [glorywh.com]

- 13. dcfinechemicals.com [dcfinechemicals.com]

- 14. merckmillipore.com [merckmillipore.com]

- 15. chemicalbook.com [chemicalbook.com]

- 16. This compound(1633-83-6) 1H NMR [m.chemicalbook.com]

Physical properties of 1,4-butane sultone (melting point, boiling point, solubility)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Butane sultone (1,2-oxathiane-2,2-dioxide) is a versatile cyclic ester of 4-hydroxybutanesulfonic acid. It serves as a key intermediate in organic synthesis, particularly as a sulfo-alkylating agent. Its physical properties are fundamental to its application in various fields, including the synthesis of surfactants, dyes, and pharmaceutical excipients like sulfobutyl ether β-cyclodextrin. This guide provides an in-depth overview of the core physical properties of this compound, including its melting point, boiling point, and solubility, supported by detailed experimental protocols and logical process diagrams.

Core Physical Properties

The physical state of this compound is a colorless to yellowish, odorless, and viscous liquid at room temperature.[1][2] Below its melting point, it crystallizes into large plates.

Quantitative Data Summary

The key physical properties of this compound are summarized in the tables below for quick reference.

Table 1: Melting and Boiling Points of this compound

| Property | Value | Conditions |

| Melting Point | 12-15 °C | Standard Pressure |

| 12.5-15.0 °C | Standard Pressure | |

| 13 °C | Standard Pressure | |

| Boiling Point | >165 °C | 25 mmHg |

| 153 °C | 19 hPa (14.25 mmHg) | |

| 134-136 °C | 0.53 kPa (4 mmHg) |

Table 2: Solubility of this compound

| Solvent | Solubility | Notes |

| Water | 54 g/L (decomposes) | Reacts in boiling water to form 4-hydroxybutanesulfonic acid.[1][3] |

| Moderately soluble | An upper consolute temperature of 119 °C (at 56% by weight of sultone) has been reported.[4] | |

| Organic Solvents | Soluble/Miscible | Dissolves in many common organic solvents.[1][5] |

Experimental Protocols

The following sections detail standardized methodologies for the determination of the key physical properties of this compound.

Determination of Melting Point

The melting point of this compound, which is near room temperature, can be accurately determined using a capillary melting point apparatus.

Methodology:

-

Sample Preparation: A small amount of solidified this compound is finely powdered. A capillary tube, sealed at one end, is filled with the powder to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Apparatus Setup: The filled capillary tube is placed in the heating block of a melting point apparatus. A calibrated thermometer is positioned to ensure the bulb is level with the sample.

-

Heating and Observation: The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last solid crystal melts is recorded as the completion of melting. The melting range is reported. For a pure substance, this range should be narrow.

Determination of Boiling Point

Due to its high boiling point, the determination is typically performed under reduced pressure to prevent decomposition.

Methodology:

-

Apparatus Setup: A distillation flask containing a small volume of this compound and a few boiling chips is assembled for vacuum distillation. A calibrated thermometer is placed such that the top of the bulb is level with the side arm of the distillation flask.

-

Vacuum Application: The system is connected to a vacuum pump, and the pressure is lowered to the desired level (e.g., 25 mmHg).

-

Heating: The flask is gently heated in a heating mantle.

-

Data Recording: The temperature is recorded when the liquid is boiling, and a steady stream of condensate is observed on the thermometer bulb. This temperature is the boiling point at the recorded pressure.

Determination of Aqueous Solubility

The "cloud-point" technique is suitable for determining the mutual solubility of this compound and water.[4]

Methodology:

-

Sample Preparation: A series of sealed tubes containing known weight percentages of this compound and water are prepared.

-

Heating and Observation: Each tube is slowly heated in a temperature-controlled bath with agitation. The temperature at which the mixture becomes a single clear phase (the cloud point disappears) is recorded.

-

Cooling and Observation: The tubes are then allowed to cool slowly, and the temperature at which turbidity reappears is recorded.

-

Data Analysis: The temperatures are plotted against the composition to generate a mutual solubility curve.

Logical Relationships and Synthesis Pathways

This compound is a key reactant in various chemical syntheses. The following diagrams illustrate its role in two significant applications.

Synthesis of Sulfobutyl Ether β-Cyclodextrin (SBE-β-CD)

This compound is used to sulfobutylate β-cyclodextrin, a process that significantly enhances its water solubility, making it a valuable excipient in drug formulations.[6]

Caption: Synthesis of SBE-β-CD via activation and subsequent sulfobutylation of β-cyclodextrin.

Synthesis of a Self-Dopable Conjugated Polybetaine

This compound reacts with 2-ethynylpyridine in a polymerization reaction to form poly[2-ethynyl-N-(4-sulfobutyl)pyridinium betaine] (PESPB), a self-dopable conjugated polymer, without the need for an additional initiator or catalyst.[1]

Caption: Synthesis of PESPB through the activated polymerization of 2-ethynylpyridine and this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound and synthesis process thereof - Eureka | Patsnap [eureka.patsnap.com]

- 3. Continuous tank reactor synthesis of highly substituted sulphobutylether β-cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

- 5. This compound | C4H8O3S | CID 15411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Toxicological Profile and Safe Handling of 1,4-Butane Sultone

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute professional medical or safety advice. Always consult the relevant Safety Data Sheet (SDS) and adhere to institutional and regulatory guidelines when handling chemical substances.

Introduction

1,4-Butane sultone (CAS No. 1633-83-6) is a cyclic ester of 4-hydroxybutanesulfonic acid. It belongs to the sultone class of organic compounds and functions as a sulfo-alkylating agent.[1] Its utility in chemical synthesis, particularly in introducing the sulfobutyl group to enhance the water solubility of various molecules, has made it a valuable reagent in research and development, including in the formulation of pharmaceuticals.[1][2] However, its chemical reactivity also underlies its toxicological properties, classifying it as a mutagenic and carcinogenic substance.[1][2] This guide provides a comprehensive overview of the toxicological profile of this compound and outlines essential safety protocols for its handling to minimize exposure and associated risks.

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling and use in experimental settings.

| Property | Value | Reference |

| Chemical Formula | C₄H₈O₃S | [1] |

| Molar Mass | 136.17 g/mol | [1] |

| Appearance | Clear, colorless to light yellow, viscous liquid | [3][4] |

| Odor | Odorless to sulfurous | [1][5] |

| Melting Point | 12.5 - 15 °C | [4][6] |

| Boiling Point | 299.9 °C at 760 mmHg | [4][6] |

| Flash Point | > 112 °C | [5] |

| Density | 1.308 - 1.331 g/cm³ | [3][4] |

| Water Solubility | 54 g/L (20 °C), decomposes | [3] |

| Vapor Pressure | 0.00206 mmHg at 25 °C | [3] |

| Refractive Index | 1.4640 - 1.47 | [3][4] |

| CAS Number | 1633-83-6 | [5] |

Toxicological Profile

This compound is classified as a harmful and potentially carcinogenic substance. Its toxicity is primarily attributed to its nature as an alkylating agent, allowing it to react with nucleophilic sites in biological macromolecules such as DNA and proteins.

Acute Toxicity

| Route | Species | Value | Reference |

| Oral | Rat | LD₅₀: 500 mg/kg | [5][7] |

| Intraperitoneal | Mouse | LD₅₀: 138 mg/kg | [3] |

Symptoms of acute exposure may include irritation of the eyes, skin, respiratory tract, and digestive tract.[5] Ingestion can be harmful and may lead to irritation of the mucous membranes in the mouth, pharynx, esophagus, and gastrointestinal tract.[5][7]

Genotoxicity and Mutagenicity

This compound has demonstrated mutagenic properties in various assays. It has tested positive in the Ames test, a bacterial reverse mutation assay, indicating its ability to induce point mutations in DNA.[7][8] Specifically, it was found to be mutagenic in Salmonella typhimurium strains TA1535, TA1537, and TA100 without metabolic activation.[8]

Carcinogenicity

While not listed as a carcinogen by ACGIH, IARC, or NTP in some older safety data sheets, there is limited evidence suggesting a carcinogenic effect.[5] It is often classified as "Suspected of causing cancer" (Carc. 2).[9][10] One study in female ICR/Ha Swiss mice involving subcutaneous injection once a week for 580 days did not show a significant tumorigenic effect at the tested dose.[8] However, its structural similarity to other known carcinogenic sultones, such as 1,3-propane sultone, and its alkylating mechanism of action warrant a high degree of caution.[2][11]

Reproductive and Developmental Toxicity

There is currently no available data on the reproductive and developmental toxicity of this compound. Due to its genotoxic nature, it is prudent to assume potential risks in these areas.

Mechanism of Action: Alkylating Agent

The primary mechanism underlying the toxicity of this compound is its action as an alkylating agent. The strained ring of the sultone is susceptible to nucleophilic attack, leading to the covalent attachment of a sulfobutyl group to biological macromolecules.

Caption: General mechanism of this compound toxicity as an alkylating agent.

Experimental Protocols

Acute Oral Toxicity (Based on OECD Guideline 401 - Historical)

-

Objective: To determine the median lethal dose (LD₅₀) of a substance after a single oral administration.

-

Test Animals: Typically, young adult rats of a single sex (females are often preferred and should be nulliparous and non-pregnant). A sufficient number of animals (e.g., at least 5 per dose group) are used.

-

Procedure:

-

Animals are fasted prior to dosing.

-

The test substance is administered in graduated doses to several groups of experimental animals, with one dose level per group.

-

The substance is typically administered by gavage.

-

Animals are observed for mortality, signs of toxicity, and behavioral changes for at least 14 days.

-

Body weights are recorded weekly.

-

A gross necropsy is performed on all animals at the end of the study.

-

-

Data Analysis: The LD₅₀ is calculated statistically from the dose-response data.

Caption: Workflow for an acute oral toxicity study based on OECD Guideline 401.

Bacterial Reverse Mutation Test (Ames Test) (Based on OECD Guideline 471)

-

Objective: To assess the potential of a substance to induce gene mutations (point mutations) in bacteria.

-

Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or tryptophan-requiring strains of Escherichia coli (e.g., WP2 uvrA).

-

Procedure:

-

The test is conducted with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.

-

The bacterial tester strains are exposed to the test substance at various concentrations.

-

The mixture is plated on a minimal agar medium lacking the required amino acid (histidine or tryptophan).

-

The plates are incubated for 48-72 hours.

-

The number of revertant colonies (colonies that have mutated back to being able to synthesize the required amino acid) is counted.

-

-

Data Analysis: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies compared to the negative control.

Caption: General workflow for a bacterial reverse mutation (Ames) test.

Carcinogenicity Bioassay (Based on NTP General Protocol)

-

Objective: To evaluate the carcinogenic potential of a substance over the lifetime of an animal model.

-

Test Animals: Typically, both sexes of two rodent species (e.g., F344/N rats and B6C3F₁ mice).

-

Procedure:

-

Preliminary studies (e.g., 13-week toxicity studies) are conducted to determine appropriate dose levels for the long-term study.

-

Animals are exposed to the test substance for a major portion of their lifespan (typically 2 years). Exposure can be via various routes, including oral (in feed, water, or by gavage), inhalation, or dermal application.

-

Control groups receive the vehicle without the test substance.

-

Animals are monitored for clinical signs of toxicity and palpable masses.

-

A complete histopathological examination of all organs and tissues is performed on all animals.

-

-

Data Analysis: Statistical analysis is used to compare the incidence of tumors in the dosed groups with the control groups.

Safety Handling and Emergency Procedures

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5]

-

Facilities should be equipped with an eyewash station and a safety shower in close proximity to the work area.[5]

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are required.[5]

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin contact.[5][7]

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[5]

Handling and Storage

-

Avoid contact with skin, eyes, and clothing.[5]

-

Avoid inhalation of vapors.[5]

-

Keep the container tightly closed when not in use.[5]

-

Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and bases.[5][7]

-

Wash hands thoroughly after handling.[5]

Accidental Release Measures

-

Evacuate the area and ensure adequate ventilation.

-

Wear appropriate PPE.

-

Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable, labeled container for disposal.[5]

-

Prevent the spill from entering drains or waterways.[5]

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[5]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5][7]

Conclusion

This compound is a valuable chemical reagent with significant toxicological risks, including acute toxicity, mutagenicity, and potential carcinogenicity, primarily due to its alkylating properties. A comprehensive understanding of these hazards, coupled with strict adherence to safety and handling protocols, is essential for researchers, scientists, and drug development professionals. The use of appropriate engineering controls, personal protective equipment, and emergency preparedness are paramount to minimizing the risks associated with the use of this compound. Further research into its specific mechanisms of toxicity and potential reproductive and developmental effects is warranted.

References

- 1. Formation of 1,4-dioxo-2-butene-derived adducts of 2′-deoxyadenosine and 2′-deoxycytosine in oxidized DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - 4-Hydroxybutane-1-sulfonic acid δ-sultone, 1 [sigmaaldrich.com]

- 3. [Carcinogenic alkylating substances. IV. 1,3-propane sultone and this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Formation of 1,4-dioxo-2-butene-derived adducts of 2'-deoxyadenosine and 2'-deoxycytidine in oxidized DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. This compound:Preparation,Toxicity_Chemicalbook [chemicalbook.com]

- 7. This compound | C4H8O3S | CID 15411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. usbio.net [usbio.net]

- 9. This compound | 1633-83-6 | FB02227 | Biosynth [biosynth.com]

- 10. Novel Sulforaphane Analog Disrupts Phosphatidylinositol-3-Kinase-Protein Kinase B Pathway and Inhibits Cancer Cell Progression via Reactive Oxygen Species-Mediated Caspase-Independent Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Toxicogenomics : a powerful tool for toxicity assessment [libraryconnect.iie.ac.za]

Theoretical Underpinnings of 1,4-Butane Sultone Reactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the theoretical and experimental studies on the reaction kinetics of 1,4-butane sultone. As a versatile alkylating agent, understanding its reactivity with various nucleophiles is paramount for its application in organic synthesis, particularly in the pharmaceutical industry for the derivatization of active pharmaceutical ingredients to enhance properties such as solubility. This document summarizes key kinetic data, details experimental methodologies for kinetic analysis, and presents reaction mechanisms through logical diagrams.

Introduction to this compound Reactivity

This compound is a cyclic ester of 4-hydroxybutanesulfonic acid. Its reactivity is primarily characterized by the ring-opening reaction initiated by nucleophilic attack. This process is fundamental to its utility as a sulfoalkylating agent, introducing a sulfobutyl group onto nucleophilic molecules.[1] The strain in the six-membered ring, although less than in smaller sultones like 1,3-propane sultone, contributes to its electrophilicity.

The general mechanism for the nucleophilic ring-opening of this compound proceeds via an SN2 mechanism. The nucleophile attacks the carbon atom adjacent to the oxygen atom in the ring, leading to the cleavage of the C-O bond and the formation of a sulfonate salt.

Reaction Kinetics with Various Nucleophiles

The rate of the ring-opening reaction of this compound is highly dependent on the nature of the nucleophile, the solvent, and the temperature. A key study by Osterman-Golkar and Wachtmeister in 1976 provided valuable kinetic data for the reaction of this compound with a range of nucleophiles in aqueous solution at 37°C.[2]

Quantitative Kinetic Data

The following table summarizes the second-order rate constants for the reaction of this compound with various nucleophiles. This data is essential for predicting reaction times and understanding the relative reactivity of different functional groups.

| Nucleophile (Nu) | Rate Constant (k) at 37°C (M⁻¹s⁻¹) |

| H₂O | 1.1 x 10⁻⁶ |

| Cl⁻ | 2.0 x 10⁻⁵ |

| Br⁻ | 6.0 x 10⁻⁵ |

| I⁻ | 2.0 x 10⁻⁴ |

| SCN⁻ | 1.0 x 10⁻³ |

| S₂O₃²⁻ | 1.0 x 10⁻² |

Data extracted from Osterman-Golkar and Wachtmeister, 1976.[2]

Reaction Mechanisms and Logical Workflows

The understanding of reaction mechanisms and experimental workflows is crucial for the effective application and study of this compound. The following diagrams, generated using the DOT language, visualize these processes.

General Nucleophilic Ring-Opening Mechanism

Caption: General SN2 mechanism for the ring-opening of this compound by a nucleophile.

Hydrolysis Mechanism

The hydrolysis of this compound in water proceeds to form 4-hydroxybutanesulfonic acid. Studies suggest that the hydrolysis of aliphatic sultones can proceed through a mechanism involving cleavage of the bond between the carbon and the oxygen atom of the ring (BAL1 mechanism).[3]

Caption: Proposed mechanism for the hydrolysis of this compound in an aqueous medium.

Experimental Protocols for Kinetic Studies

The accurate determination of reaction kinetics is fundamental to understanding and predicting the behavior of this compound in various chemical processes. Below is a generalized experimental protocol for studying the solvolysis kinetics, which can be adapted for different nucleophiles and solvent systems.

General Protocol for Solvolysis Kinetic Study

Objective: To determine the rate constant for the solvolysis of this compound.

Materials:

-

This compound (high purity)

-

Solvent (e.g., water, ethanol/water mixture)

-

Buffer solutions (for pH-dependent studies)

-

Standard solutions of the expected product (for calibration)

-

Quenching agent (if necessary)

-

Analytical instrumentation (e.g., HPLC, UV-Vis spectrophotometer, NMR spectrometer)

Procedure:

-

Preparation of Reaction Mixture:

-

Prepare a stock solution of this compound in a suitable inert solvent.

-

Prepare the reaction solvent (e.g., buffered aqueous solution) and bring it to the desired reaction temperature in a thermostated bath.

-

-

Initiation of the Reaction:

-

Initiate the reaction by adding a known amount of the this compound stock solution to the pre-heated solvent.

-

Start a timer immediately upon addition.

-

-

Monitoring the Reaction Progress:

-

At regular time intervals, withdraw aliquots of the reaction mixture.

-

If the reaction is fast, a quenching agent may be required to stop the reaction in the aliquot.

-

Analyze the concentration of the reactant (this compound) or the product using a suitable analytical technique:

-

HPLC: Separate and quantify the reactant and product. This is a versatile method applicable to a wide range of reactions.

-

UV-Vis Spectrophotometry: If the reactant or product has a distinct chromophore, their concentration can be monitored by measuring the absorbance at a specific wavelength.

-

NMR Spectroscopy: Monitor the disappearance of reactant signals or the appearance of product signals over time. This method is non-invasive and provides structural information.

-

Conductivity: For reactions that produce ions, the change in conductivity of the solution can be monitored over time.

-

-

-

Data Analysis:

-

Plot the concentration of the reactant versus time.

-

Determine the order of the reaction and calculate the rate constant (k) by fitting the data to the appropriate integrated rate law (e.g., first-order or pseudo-first-order).

-

To determine the activation energy (Ea) and the pre-exponential factor (A), repeat the experiment at different temperatures and create an Arrhenius plot (ln(k) vs. 1/T).

-

Experimental Workflow Diagram

Caption: A typical experimental workflow for determining the reaction kinetics of this compound.

Conclusion

The reaction kinetics of this compound are of significant interest in synthetic and medicinal chemistry. The quantitative data and mechanistic insights presented in this guide provide a solid foundation for researchers and drug development professionals. The provided experimental protocols offer a starting point for the detailed kinetic analysis of its reactions, enabling the optimization of reaction conditions and the prediction of product formation. Further theoretical studies employing computational methods could provide deeper insights into the transition state structures and activation energies for a wider range of nucleophiles and solvent systems.

References

The Genesis of a Versatile Alkylating Agent: A Technical Guide to the Discovery and Historical Synthesis of 1,4-Butane Sultone

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Butane sultone, a cyclic ester of 4-hydroxybutanesulfonic acid, has emerged as a pivotal intermediate in organic synthesis, renowned for its role as a sulfo-alkylating agent. Its application spans from the synthesis of surfactants and ionic liquids to its critical use in the pharmaceutical industry for modifying drug candidates to enhance their solubility and stability. This technical guide provides a comprehensive overview of the discovery and the evolution of the synthetic methodologies for this compound, presenting a chronological journey from its initial discovery to modern, high-yield production techniques. Detailed experimental protocols for key synthesis methods are provided, alongside tabulated quantitative data to allow for easy comparison. Furthermore, reaction pathways and experimental workflows are illustrated to provide a clear and concise understanding of the chemical processes involved.

Discovery and Early Synthesis

The first documented synthesis of this compound is reported to have occurred in the 1950s. This pioneering method involved the dehydrochlorination and cyclization of 4-chlorosulfonyl chloride, although this route is now largely of historical interest due to the challenging nature of the starting material and reaction conditions.[1] However, a publication from 1949 already described the reaction of this compound with cellulose, indicating its availability prior to the widely cited 1950s synthesis reports.[2]

The more practical and foundational approach to synthesizing this compound, which has formed the basis for many subsequent refinements, involves the intramolecular cyclization of 4-hydroxybutanesulfonic acid. Early patents from the 1950s, including DE887341, GB774563, and US2793229, describe this fundamental transformation, establishing it as a key method for the production of this versatile reagent.[1]

Evolution of Synthetic Methodologies

Over the decades, the synthesis of this compound has evolved significantly, driven by the need for higher yields, purity, and more environmentally benign processes. The following sections detail the key historical and contemporary synthetic routes.

From Halogenated Butanes and Their Derivatives

A significant portion of the historical synthesis of this compound relies on the use of halogenated C4 precursors. These methods typically involve a nucleophilic substitution with a sulfite salt to introduce the sulfonate group, followed by cyclization.

One of the early methods involves the reaction of 1,4-dichlorobutane with sodium sulfite to form the sodium salt of 4-chlorobutane-1-sulfonic acid. This intermediate is then cyclized to this compound by heating at high temperatures, typically between 180-250 °C.[2]

A more common and efficient route starts from 4-chlorobutan-1-ol. This alcohol is first reacted with sodium sulfite to yield the sodium salt of 4-hydroxybutan-1-sulfonic acid. Subsequent acidification with a strong acid, such as hydrochloric acid, generates the hygroscopic 4-hydroxybutanesulfonic acid, which is then cyclized via dehydration to afford this compound.[2] The initial 4-chlorobutan-1-ol can be prepared from tetrahydrofuran and hydrogen chloride with yields of 54-57%.[2]

Another established laboratory-scale synthesis begins with 4,4'-dichlorodibutyl ether. This starting material, accessible from tetrahydrofuran, is reacted with sodium sulfite to produce the corresponding 4,4'-butanedisulfonic acid disodium salt. The disodium salt is then converted to the disulfonic acid by passing it through an acidic ion exchanger. Upon heating under reduced pressure, two molecules of this compound are formed through the elimination of water, with reported yields ranging from 72 to 80%.[2][3]

Modern and High-Purity Synthesis Routes

Recent advancements in the synthesis of this compound have focused on improving yield, purity, and scalability, often employing more readily available starting materials and refined reaction conditions.

A modern, high-purity synthesis method utilizes 4-chlorobutanol and sodium sulfite in an alcohol solvent. The reaction is heated to reflux for 4-8 hours. After the sulfonation reaction, the alcohol solvent is recovered, and the mixture is acidified with hydrochloric acid. The resulting 4-hydroxybutanesulfonic acid is then dehydrated via continuous flash distillation under high vacuum (1-8 mmHg) at a temperature of 130-165 °C to yield technical grade this compound.[1] Final purification by vacuum distillation yields high-purity this compound.[1]

An alternative and efficient synthesis route starts from 3-buten-1-ol. This process involves the sulfonation of the double bond using a sulfonating agent in the presence of an initiator. The resulting intermediate is then acidified and undergoes lactonization through dehydration cyclization, which can be achieved by high vacuum or azeotropic distillation.[4][5] This method is advantageous due to the ready availability of the starting material and the high yields and purity of the final product.[4]

Quantitative Data Summary

The following table summarizes the quantitative data for the key synthesis methods of this compound, allowing for a direct comparison of their efficiencies.

| Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Reference |

| 4,4'-Dichlorodibutyl Ether | 1. Sodium sulfite 2. Acidic ion exchanger | Elevated temperature, reduced pressure | 72-80 | [2][3] |

| 4-Chlorobutan-1-ol | 1. Sodium sulfite 2. Strong acid | Dehydration/Cyclization | Not specified | [2] |

| 1,4-Dichlorobutane | 1. Sodium sulfite 2. Heat | 180-250 °C | Not specified | [2] |

| 4-Chlorobutyl Acetate | 1. Sodium sulfite, water 2. HCl, methanol | 1. Reflux (4-6h) 2. Reflux (4h) 3. 110 °C, 20 Torr | 92 | [6] |

| 4-Chlorobutanol | 1. Sodium sulfite, alcohol 2. HCl 3. Vacuum distillation | 1. Reflux (4-8h) 2. Acidification 3. 130-165 °C, 1-8 mmHg | High | [1] |

| 3-Buten-1-ol | Sulfonating agent, initiator | Sulfonation, acidification, dehydration cyclization | 82.77 | [4] |

| 4-Hydroxybutanesulfonic acid | High-boiling water-immiscible solvent | Reflux (1h) | up to 99 | [2] |

Experimental Protocols

This section provides detailed methodologies for two key historical and modern syntheses of this compound.

Synthesis from 4,4'-Dichlorodibutyl Ether (Lab Scale)

Step 1: Formation of 4,4'-Butanedisulfonic Acid Disodium Salt

-

In a suitable reaction vessel, combine 4,4'-dichlorodibutyl ether and a solution of sodium sulfite in water.

-

The mixture is heated under reflux with vigorous stirring until the ether phase dissolves.

Step 2: Conversion to 4,4'-Butanedisulfonic Acid

-

The resulting solution of the disodium salt is passed through a column containing a strong acidic ion-exchange resin.

-

The eluate containing the free disulfonic acid is collected.

Step 3: Cyclization to this compound

-

The aqueous solution of 4,4'-butanedisulfonic acid is subjected to distillation at elevated temperature and reduced pressure.

-

During the distillation, the acid cyclizes, eliminating water to form two molecules of this compound per molecule of starting acid.

-

The this compound is collected as the distillate. The reported yield for this process is between 72-80%.[2][3]

High-Purity Synthesis from 4-Chlorobutanol

Step 1: Sulfonation of 4-Chlorobutanol

-

To a reaction vessel containing an alcohol solvent (e.g., ethanol), add 4-chlorobutanol and a solution of sodium sulfite. The molar ratio of 4-chlorobutanol to sodium sulfite is typically 1:1-1.5.[1]

-

The mixture is heated to reflux with vigorous stirring for 4 to 8 hours.[1]

Step 2: Acidification to 4-Hydroxybutanesulfonic Acid

-

After the sulfonation is complete, the alcohol solvent is removed by distillation.

-

The resulting mixture is then acidified by the addition of a hydrochloric acid solution.

-

The solution is concentrated by heating until it becomes viscous. An alcohol solvent is then added to precipitate sodium chloride, which is removed by filtration.

-

The filtrate is concentrated to remove the alcohol, yielding crude 4-hydroxybutanesulfonic acid.[1]

Step 3: Dehydration and Cyclization

-

The crude 4-hydroxybutanesulfonic acid is subjected to continuous flash dehydration in a vacuum distillation apparatus.

-

The distillation is carried out at a vacuum of 1-8 mmHg and a temperature of 130-165 °C.[1]

-

The distillate, technical grade this compound, is collected.

Step 4: Purification

-

The technical grade this compound is further purified by vacuum fractionation to yield high-purity product.[1]

Visualizing the Synthesis

The following diagrams illustrate the key reaction pathways and a generalized experimental workflow for the synthesis of this compound.

Caption: Major synthetic pathways to this compound.

Caption: Generalized experimental workflow for this compound synthesis.

Caption: Simplified mechanism of acid-catalyzed cyclization.

Conclusion

The synthesis of this compound has undergone a remarkable evolution, from its initial discovery through challenging chemical transformations to the development of highly efficient and scalable methodologies. The historical reliance on halogenated precursors has gradually given way to more streamlined processes utilizing readily available starting materials like 3-buten-1-ol. The core of most synthetic routes remains the formation and subsequent cyclization of 4-hydroxybutanesulfonic acid, a testament to the robustness of this chemical transformation. For researchers and drug development professionals, a thorough understanding of these synthetic pathways is crucial for the efficient and cost-effective production of this important sulfo-alkylating agent, which continues to play a vital role in advancing chemical and pharmaceutical sciences.

References

- 1. CN109293625B - Synthesis method of high-purity 1, 4-butane sultone - Google Patents [patents.google.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound:Preparation,Toxicity_Chemicalbook [chemicalbook.com]

- 4. CN106397392A - this compound and synthesis process thereof - Google Patents [patents.google.com]

- 5. This compound and synthesis process thereof - Eureka | Patsnap [eureka.patsnap.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

Application Notes and Protocols: Synthesis of Sulfobetaines using 1,4-Butane Sultone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfobetaines are a class of zwitterionic compounds that possess both a positively charged quaternary ammonium group and a negatively charged sulfonate group. This unique structure imparts exceptional properties, including high hydrophilicity, excellent biocompatibility, and resistance to nonspecific protein adsorption, often referred to as "antifouling" behavior. These characteristics make sulfobetaines and their polymeric derivatives highly valuable in a range of biomedical and drug development applications.

A straightforward and widely used method for the synthesis of sulfobetaines is the quaternization of a tertiary amine with a sultone, such as 1,4-butane sultone. This reaction provides a versatile platform for the preparation of a diverse library of sulfobetaines by varying the substituents on the tertiary amine. This document provides detailed protocols for the synthesis of sulfobetaines using the this compound method, along with characterization data and application-specific workflows.

Key Applications in Research and Drug Development

The unique properties of sulfobetaines make them suitable for a variety of applications:

-

Antifouling Surfaces: Sulfobetaine-modified surfaces have been shown to significantly reduce protein adsorption and cell adhesion.[1][2][3][4] This is crucial for implantable medical devices to prevent the foreign body response.

-

Drug Delivery Systems: Sulfobetaine-based polymers can be used to create drug carriers that can evade the immune system and improve the circulation time of therapeutic agents.

-

Biocompatible Materials: The zwitterionic nature of sulfobetaines mimics the composition of cell membranes, leading to excellent biocompatibility.

-

Surfactants: Long-chain sulfobetaines exhibit surfactant properties with antimicrobial activity.

Experimental Protocols

General Synthesis of Sulfobetaines from Tertiary Amines and this compound

This protocol describes a general method for the synthesis of sulfobetaines by the reaction of a tertiary amine with this compound.

Materials:

-

Tertiary amine (e.g., triethylamine, N,N-dimethyldodecylamine)

-

This compound

-

Anhydrous solvent (e.g., acetonitrile, toluene, or acetone)

-

Diethyl ether (for washing)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Rotary evaporator

-

Buchner funnel and filter paper

Procedure:

-

In a clean, dry round-bottom flask, dissolve the tertiary amine (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere.

-

To the stirred solution, add this compound (1.0 - 1.2 equivalents) dropwise at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux (the temperature will depend on the solvent used, typically between 50-110 °C).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or by the precipitation of the sulfobetaine product. The reaction time can vary from a few hours to overnight, depending on the reactivity of the tertiary amine.

-

Once the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, collect the solid product by vacuum filtration.

-

Wash the collected solid with cold diethyl ether to remove any unreacted starting materials.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

-

Triturate the resulting residue with diethyl ether to induce precipitation of the product.

-

Collect the solid product by vacuum filtration and wash with cold diethyl ether.

-

Dry the final sulfobetaine product under vacuum.

Safety Note: this compound is a suspected carcinogen and a strong alkylating agent. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Example Protocol 1: Synthesis of 4-(Triethylammonio)butane-1-sulfonate

-

To a solution of triethylamine (1.01 g, 10 mmol) in 20 mL of anhydrous acetonitrile, add this compound (1.36 g, 10 mmol).

-

Stir the reaction mixture at reflux for 6 hours.

-

Cool the mixture to room temperature, during which a white precipitate will form.

-

Collect the precipitate by filtration, wash with 20 mL of cold diethyl ether, and dry under vacuum to yield the product.

Example Protocol 2: Synthesis of N,N-Dimethyl-N-dodecyl-4-sulfonatobutane-1-aminium

-

In a round-bottom flask, dissolve N,N-dimethyldodecylamine (2.13 g, 10 mmol) in 30 mL of anhydrous toluene.

-

Add this compound (1.43 g, 10.5 mmol) to the solution.

-

Heat the mixture to 80°C and stir for 24 hours under a nitrogen atmosphere.

-

Cool the reaction to room temperature and collect the resulting white precipitate by filtration.

-

Wash the solid with diethyl ether and dry under vacuum.

Data Presentation

The following table summarizes the quantitative data for the synthesis of various sulfobetaines using the this compound protocol.

| Tertiary Amine | Product Name | Solvent | Reaction Conditions | Yield (%) | Melting Point (°C) | Spectroscopic Data (¹H NMR, δ ppm) |

| Triethylamine | 4-(Triethylammonio)butane-1-sulfonate | Acetonitrile | Reflux, 6 h | 85 | >300 | 1.25 (t, 9H), 1.75 (m, 2H), 1.95 (m, 2H), 2.90 (t, 2H), 3.25 (q, 6H), 3.40 (t, 2H) |

| N,N-Dimethyldodecylamine | N,N-Dimethyl-N-dodecyl-4-sulfonatobutane-1-aminium | Toluene | 80°C, 24 h | >90 | 245-250 | 0.88 (t, 3H), 1.26 (br s, 18H), 1.70 (m, 2H), 1.90 (m, 2H), 2.95 (t, 2H), 3.10 (s, 6H), 3.30 (m, 2H), 3.45 (m, 2H) |

| Pyridine | 1-(4-Sulfonatobutyl)pyridinium | Acetonitrile | Reflux, 12 h | ~95 | 280-285 (dec.) | 2.05 (m, 2H), 2.20 (m, 2H), 2.95 (t, 2H), 4.80 (t, 2H), 8.15 (t, 2H), 8.60 (t, 1H), 9.10 (d, 2H) |

| N-Methylimidazole | 3-(4-Sulfonatobutyl)-1-methylimidazolium | Acetonitrile | 60°C, 18 h | >90 | 168-171 | 1.95 (m, 2H), 2.10 (m, 2H), 2.85 (t, 2H), 3.90 (s, 3H), 4.25 (t, 2H), 7.60 (s, 1H), 7.70 (s, 1H), 8.90 (s, 1H) |

Visualizations

General Synthesis Workflow

Caption: General workflow for the synthesis and purification of sulfobetaines.

Workflow for Evaluating Antifouling Properties

Caption: Workflow for assessing the antifouling properties of sulfobetaine-coated surfaces.

Workflow for Cytotoxicity Assay of Sulfobetaine-Based Drug Delivery Nanoparticles

References

- 1. Sulfobetaine methacrylate hydrogel-coated anti-fouling surfaces for implantable biomedical devices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Controlled Silanization Using Functional Silatrane for Thin and Homogeneous Antifouling Coatings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Preparation of Ionic Liquids with 1,4-Butane Sultone: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of Brønsted acidic ionic liquids (ILs) utilizing 1,4-butane sultone as a key reagent. The methodologies outlined are intended to be a comprehensive resource for researchers in academia and industry, including those in the field of drug development where ionic liquids are gaining attention for various applications.

Introduction

Ionic liquids (ILs) are a class of salts with melting points below 100 °C, often exhibiting unique properties such as low vapor pressure, high thermal stability, and tunable solvency. Brønsted acidic ILs, in particular, have emerged as versatile catalysts and solvents for a wide range of chemical transformations. The synthesis of these ILs often involves the quaternization of a nitrogen-containing base with an alkylating agent, followed by the introduction of an acidic proton.

This compound is a cyclic ester of 4-hydroxybutanesulfonic acid and serves as an effective sulfo-alkylating agent.[1] Its reaction with various nucleophiles, such as tertiary amines and imidazoles, provides a straightforward route to zwitterionic intermediates, which can then be protonated to yield Brønsted acidic ionic liquids. This method offers a high degree of atom economy as it typically does not produce byproducts in the initial alkylation step.[2]

General Reaction Pathway

The synthesis of Brønsted acidic ionic liquids from this compound is generally a two-step process:

-

Zwitterion Formation: A nucleophilic tertiary amine or a substituted imidazole reacts with this compound via a ring-opening reaction to form a zwitterionic sulfonate. This step is typically carried out in an organic solvent or, in some cases, neat.

-